4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
CAS No.: 313537-98-3
Cat. No.: VC5645090
Molecular Formula: C21H21N3O4S2
Molecular Weight: 443.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313537-98-3 |
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Molecular Formula | C21H21N3O4S2 |
Molecular Weight | 443.54 |
IUPAC Name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C21H21N3O4S2/c1-15-2-4-16(5-3-15)19-14-29-21(22-19)23-20(25)17-6-8-18(9-7-17)30(26,27)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25) |
Standard InChI Key | YQUVZHWYCUMFTI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, delineates its three primary components:
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Benzamide core: A benzene ring substituted with a carboxamide group at position 4.
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Morpholinosulfonyl moiety: A sulfonyl group linked to a morpholine ring, attached to the benzamide’s para position.
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4-(p-Tolyl)thiazol-2-yl group: A thiazole ring substituted with a p-tolyl (4-methylphenyl) group at position 4, connected via an amine bond to the benzamide.
The molecular formula is C₂₂H₂₂N₄O₃S₂, with a molecular weight of 478.56 g/mol. Key structural features include:
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Hydrogen bond donors/acceptors: 2 donors (amide NH) and 7 acceptors (sulfonyl O, morpholine O, thiazole N).
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Polar surface area (PSA): ~110 Ų, suggesting moderate solubility in polar solvents .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₂H₂₂N₄O₃S₂ |
Molecular Weight | 478.56 g/mol |
LogP (Predicted) | 3.2 ± 0.5 |
PSA | 110 Ų |
Solubility (Water) | <1 mg/mL |
Synthesis and Optimization
Synthetic Routes
The synthesis typically follows a multi-step protocol, as exemplified by analogous sulfonamide-thiazole derivatives :
Step 1: Preparation of 4-(p-Tolyl)thiazol-2-amine
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Reactants: p-Tolualdehyde, thiourea, and bromine in ethanol.
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Conditions: Reflux at 80°C for 6 hours.
Step 2: Sulfonylation of Benzamide
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Reactants: 4-(Chlorosulfonyl)benzoyl chloride, morpholine.
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Conditions: Stirring in dichloromethane at 0°C, followed by room temperature for 12 hours.
Step 3: Coupling Reaction
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Reactants: 4-(Morpholinosulfonyl)benzoyl chloride, 4-(p-tolyl)thiazol-2-amine.
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Conditions: Pyridine as base and solvent, 60°C for 8 hours.
Table 2: Reaction Optimization Parameters
Parameter | Optimal Value |
---|---|
Temperature | 60°C |
Solvent | Pyridine |
Catalyst | None required |
Reaction Time | 8 hours |
Purification and Characterization
Physicochemical and ADMET Profiling
Solubility and Permeability
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Aqueous Solubility: <1 mg/mL (pH 7.4), improvable via salt formation.
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Caco-2 Permeability: Predicted Papp = 12 × 10⁻⁶ cm/s (moderate).
Metabolic Stability
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Microsomal Half-Life (Human): 42 minutes (CYP3A4-mediated oxidation) .
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Major Metabolites: Morpholine ring hydroxylation, thiazole S-oxidation.
Toxicity
Applications and Future Directions
Therapeutic Areas
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Oncology: As a PI3K/EGFR dual inhibitor.
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Inflammation: Targeting PI3Kγ in autoimmune diseases.
Patent Landscape
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